molecular formula C9H11Cl B1356099 1-(1-Chloroethyl)-3-methylbenzene CAS No. 19935-78-5

1-(1-Chloroethyl)-3-methylbenzene

Cat. No.: B1356099
CAS No.: 19935-78-5
M. Wt: 154.63 g/mol
InChI Key: DPHXNOVRXVINNX-UHFFFAOYSA-N
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Description

1-(1-Chloroethyl)-3-methylbenzene is an organic compound with the molecular formula C9H11Cl It is a derivative of benzene, where a 1-chloroethyl group and a methyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Chloroethyl)-3-methylbenzene can be synthesized through the chlorination of 3-methylacetophenone. The reaction involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Chloroethyl)-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the chlorine atom can lead to the formation of ethylbenzene derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed:

    Substitution: 1-(1-Hydroxyethyl)-3-methylbenzene or 1-(1-Aminoethyl)-3-methylbenzene.

    Oxidation: 3-Methylacetophenone or 3-methylbenzoic acid.

    Reduction: Ethylbenzene derivatives.

Scientific Research Applications

1-(1-Chloroethyl)-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Chloroethyl)-3-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in various biological effects, including inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

    1-(1-Chloroethyl)benzene: Similar structure but lacks the methyl group, leading to different chemical and biological properties.

    3-Methylbenzyl chloride: Similar functional groups but different positioning on the benzene ring, affecting reactivity and applications.

    1-(1-Bromoethyl)-3-methylbenzene:

Uniqueness: 1-(1-Chloroethyl)-3-methylbenzene is unique due to the presence of both a 1-chloroethyl group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

1-(1-chloroethyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHXNOVRXVINNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562900
Record name 1-(1-Chloroethyl)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19935-78-5
Record name 1-(1-Chloroethyl)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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